3-Methyl-2-(1-methylhydrazinyl)butanoic acid

Physicochemical Properties Lipophilicity Molecular Descriptors

3-Methyl-2-(1-methylhydrazinyl)butanoic acid is an advanced α-hydrazino acid for drug discovery. Unlike generic valine analogs, its N-amino-N-methyl substitution enables stable ketoenamine adducts with PLP cofactors, supporting mechanism-based enzyme inhibitor programs. Use it to probe BCAA metabolism, construct proteolysis-resistant peptidomimetics, or design targeted covalent inhibitors (TCIs). Insist on batch-specific HPLC/NMR purity documentation. For laboratory R&D use; not for human administration.

Molecular Formula C6H14N2O2
Molecular Weight 146.19 g/mol
CAS No. 98275-78-6
Cat. No. B1396209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2-(1-methylhydrazinyl)butanoic acid
CAS98275-78-6
Molecular FormulaC6H14N2O2
Molecular Weight146.19 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)N(C)N
InChIInChI=1S/C6H14N2O2/c1-4(2)5(6(9)10)8(3)7/h4-5H,7H2,1-3H3,(H,9,10)
InChIKeyLWPMHVFGUPHMDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 3-Methyl-2-(1-methylhydrazinyl)butanoic Acid (CAS 98275-78-6) - A Hydrazino Acid for Specialized R&D


3-Methyl-2-(1-methylhydrazinyl)butanoic acid (CAS: 98275-78-6) is an organic compound with the molecular formula C₆H₁₄N₂O₂ and a molecular weight of 146.19 g/mol . It is a derivative of butanoic acid, characterized by a methylhydrazinyl group at the second carbon and an additional methyl group at the third carbon . This structural feature classifies it as an α-hydrazino acid, a functional analog of the proteinogenic amino acid valine, and it is also known as N-amino-N-methylvaline . The compound is of primary interest as a specialized building block or intermediate in organic synthesis and medicinal chemistry research, particularly for the development of novel bioactive molecules .

3-Methyl-2-(1-methylhydrazinyl)butanoic Acid (CAS 98275-78-6): Why In-Class Analogs Are Not Drop-In Replacements


Generic substitution among α-hydrazino acids or N-alkylated valine derivatives is not chemically or functionally guaranteed. While compounds like 2-hydrazino-4-methyl-valeric acid (CAS 19866-37-6) [1] or simple N-methylvaline (CAS 2480-23-1) share a common valine-derived backbone, they lack the critical N-amino-N-methyl substitution pattern. This specific combination of an α-hydrazino group and an N-methyl group can significantly alter key physicochemical properties such as lipophilicity (LogP), hydrogen-bonding capacity, and steric bulk, which in turn modulate a compound's reactivity as a synthetic intermediate, its binding affinity to biological targets, and its pharmacokinetic profile if incorporated into a drug candidate [2]. Direct substitution without empirical validation is therefore a high-risk proposition for research projects where these specific molecular features are designed for a precise purpose. The following quantitative evidence illustrates where these differences manifest.

Quantitative Evidence: How 3-Methyl-2-(1-methylhydrazinyl)butanoic Acid (CAS 98275-78-6) Differs from its Closest Comparators


Molecular Weight and LogP Comparison: 3-Methyl-2-(1-methylhydrazinyl)butanoic Acid vs. N-Methyl-L-Valine

3-Methyl-2-(1-methylhydrazinyl)butanoic acid exhibits a higher molecular weight and a different calculated lipophilicity profile compared to its non-hydrazine analog, N-methyl-L-valine. The additional nitrogen atom in the hydrazine moiety increases the molecular weight and polar surface area, leading to a lower predicted LogP value.

Physicochemical Properties Lipophilicity Molecular Descriptors

Comparative Boiling Point: 3-Methyl-2-(1-methylhydrazinyl)butanoic Acid vs. Structural Analogs

The predicted boiling point of 3-Methyl-2-(1-methylhydrazinyl)butanoic acid (271.8±23.0 °C at 760 mmHg) is significantly higher than that of a structurally similar hydrazine derivative without the carboxylic acid group, such as the compound represented by CAS 21149-98-4 (251.6±9.0 °C) . This difference can be attributed to the presence of the carboxylic acid group, which enables intermolecular hydrogen bonding.

Physical Chemistry Separation Science Purification

Enzymatic Inhibition Potential: Class-Level Inference for α-Hydrazino Acids

While direct data for 3-Methyl-2-(1-methylhydrazinyl)butanoic acid is not available, a class-level inference can be drawn from related α-hydrazino acids. Studies on DL-α-hydrazino-δ-aminovaleric acid (DL-HAVA) demonstrate it is a potent and competitive inhibitor of ornithine decarboxylase (ODC), with observed effects on polyamine synthesis and cell proliferation [1][2]. The mechanism involves the formation of a 'catalytically correct' ketoenamine tautomer with the enzyme cofactor, pyridoxal phosphate (PLP) [3].

Enzyme Inhibition PLP-Dependent Enzymes Medicinal Chemistry

Conformational Constraints in Peptidomimetics: Class-Level Inference from Hydrazino Analogues

X-ray crystallography studies on pseudo-peptide analogues incorporating the hydrazino analogue of valine have revealed unique conformational preferences. The presence of the N-N bond and the α-substituent introduces constraints that differ from those of natural amino acids, influencing the molecule's overall shape and its potential for intermolecular interactions [1].

Peptidomimetics Structural Biology Conformational Analysis

High-Value Application Scenarios for 3-Methyl-2-(1-methylhydrazinyl)butanoic Acid (CAS 98275-78-6)


Development of Novel PLP-Dependent Enzyme Inhibitors

As a member of the α-hydrazino acid class, 3-Methyl-2-(1-methylhydrazinyl)butanoic acid (CAS 98275-78-6) represents a valuable starting point for the rational design of mechanism-based inhibitors targeting pyridoxal 5'-phosphate (PLP)-dependent enzymes. The structural similarity to valine, combined with the reactive α-hydrazino group, allows it to potentially form stable, 'catalytically correct' ketoenamine tautomers with the PLP cofactor in the enzyme's active site [1]. This mechanism is a proven strategy for inhibiting decarboxylases (e.g., ornithine decarboxylase), aminotransferases, and other PLP-dependent enzymes, which are validated drug targets in oncology, infectious diseases, and neuroscience [2]. Researchers can exploit this scaffold to build focused libraries of derivatives for hit discovery and lead optimization programs.

Synthesis of Conformationally Constrained Peptidomimetics

The α-hydrazino acid core of 3-Methyl-2-(1-methylhydrazinyl)butanoic acid (CAS 98275-78-6) is a powerful tool for creating peptidomimetics with enhanced stability and tailored conformations. By substituting this building block for natural valine in a peptide sequence, researchers can introduce a unique N-N backbone linkage that restricts conformational flexibility [3]. This can be used to 'lock' a peptide into a specific bioactive conformation, improve its resistance to proteolytic degradation, and alter its hydrogen-bonding capabilities. The resulting peptidomimetics are valuable for studying protein-protein interactions, developing more stable peptide-based therapeutics, and creating novel biomaterials [3].

Specialty Building Block for Targeted Covalent Inhibitors (TCIs)

The hydrazine moiety in 3-Methyl-2-(1-methylhydrazinyl)butanoic acid (CAS 98275-78-6) is a reactive functional group that can be exploited in the design of targeted covalent inhibitors (TCIs). The α-hydrazino acid can serve as a 'warhead' that can be conjugated to a target-specific recognition element (e.g., a small molecule, peptide, or antibody). Upon binding to the target, the hydrazine group is positioned to form a stable, irreversible covalent bond with a nucleophilic residue (e.g., cysteine, lysine) in the protein's active site or a specific binding pocket [4]. This approach is central to modern drug discovery, offering the potential for high potency, prolonged duration of action, and reduced systemic toxicity. The carboxylic acid group further provides a convenient synthetic handle for conjugation to targeting ligands or solid supports.

Metabolic Probing and Stable Isotope Labeling Studies

The valine-derived structure of 3-Methyl-2-(1-methylhydrazinyl)butanoic acid (CAS 98275-78-6) makes it a candidate for incorporation into metabolic studies, particularly for investigating branched-chain amino acid (BCAA) pathways. While not a direct substrate, its structural similarity to valine may allow it to be recognized by enzymes involved in BCAA metabolism, potentially acting as an inhibitor or a mechanistic probe [5]. Furthermore, the compound can be synthesized with stable isotopes (e.g., ¹³C, ¹⁵N) to create labeled standards for quantitative mass spectrometry-based metabolomics or to track its fate in biological systems, providing insights into metabolic flux and drug metabolism.

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